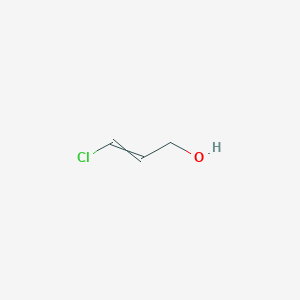
3-氯丙烯醇
描述
Synthesis Analysis
The synthesis of 3-Chloroallyl alcohol and related compounds involves several catalytic processes. For instance, Cu/ZnO/Al2O3 catalysts have been studied for their role in the synthesis of higher alcohols, with research highlighting the effects of various compounds and reaction conditions on selectivity and the proposed reaction networks (J. Slaa, J. G. Ommen, J. Ross, 1992). Additionally, molybdenum-based catalysts have shown promise in synthesis gas conversion to alcohols, with modifications improving selectivity towards desired products (S. Zaman, Kevin J. Smith, 2012).
Molecular Structure Analysis
The structure of 3-Chloroallyl alcohol and similar compounds is critical for understanding their reactivity and synthesis pathways. Studies on the synthesis and structural properties of novel substances offer insights into the molecular configurations and the effects of various substituents on their stability and reactivity (R. Issac, J. Tierney, 1996).
Chemical Reactions and Properties
The reactivity of 3-Chloroallyl alcohol in chemical reactions is influenced by its structure and the presence of functional groups. For example, the degradation of related dichloropropenes in soil highlights the transformation pathways and stability of chloroallyl alcohols under environmental conditions (H. Dijk, 1974).
Physical Properties Analysis
Understanding the physical properties of 3-Chloroallyl alcohol, including solubility, melting point, and boiling point, is essential for its application in synthesis and material science. The literature review on the advancement of ether synthesis from organic solvent to water discusses the solvent effects on the synthesis efficiency and product selectivity, which indirectly relates to the physical properties of reactants and products (Sangita Mandal et al., 2016).
科学研究应用
PBPK Modeling for Genotoxicity Assays
生理药代动力学(PBPK)建模是为了评估体内遗传毒性试验设计而开发的3-氯丙烯醇(3-CAA)的模型。该模型源自于乙醇研究,因为它们具有相似的代谢途径,展示了不同的给药方法如何影响组织剂量动力学指标。该研究的重要性在于确保突变原性测试不受细胞毒性的干扰,遵循OECD和USEPA测试指南,并验证目标组织在缺乏直接数据的情况下的暴露 (Conolly et al., 2023)。
环境背景下的遗传毒性评估
3-CAA在环境中的存在,特别是在地下水和叶类作物中,需要进行全面的遗传毒性评估。通过一系列体外和体内测试,包括Ames试验、小鼠淋巴瘤试验和大鼠微核试验,对3-CAA进行了表征。值得注意的是,研究得出结论,体外观察到的突变反应在整体动物中没有体现,表明在测试条件下,3-CAA不会造成突变风险 (Redmond et al., 2022)。
药物生产中的不对称合成
从3-氯丙烯醇衍生的3-氯-1-苯基-1-丙醇是抗抑郁药物合成中的关键手性中间体。该研究探讨了各种微生物还原酶对3-氯-1-苯基-1-丙酮的活性,重点介绍了酵母还原酶YOL151W因其高活性和对(S)-醇的独家产生而备受关注,这对于所需药物对映体至关重要 (Choi et al., 2010)。
环境安全:从水中去除
考虑到3-氯丙烯醇及其衍生物如3-氯-1,2-丙二醇的毒性问题,该研究侧重于通过水解和H2O2辅助UV光解来从水中去除它们。这项研究对于解决饮用水和制造副产品的安全性至关重要 (Nienow et al., 2009)。
安全和危害
未来方向
A physiologically based pharmacokinetic (PBPK) model for 3-Chloroallyl alcohol has been developed and used to evaluate the design of assays for the in vivo genotoxicity of 3-Chloroallyl alcohol . This model could be used to ensure that studies meet test guidelines and that the highest dose used is not associated with severe toxicity .
属性
IUPAC Name |
3-chloroprop-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClO/c4-2-1-3-5/h1-2,5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGHXDNIPAWLLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5041481 | |
| Record name | 3-Chloroallyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5041481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloroallyl alcohol | |
CAS RN |
29560-84-7 | |
| Record name | 2-Propen-1-ol, 3-chloro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29560-84-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloroallyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029560847 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chloroallyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5041481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloroprop-2-en-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-CHLOROALLYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BP3J7M3WWA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Aminobenzo[d]oxazol-2(3H)-one](/img/structure/B49377.png)



![Benz[a]anthracene-d12](/img/structure/B49388.png)





![3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-hydrazinyl-2-oxo-4,5-dihydropyrimidine-4-sulfonic acid](/img/structure/B49401.png)


